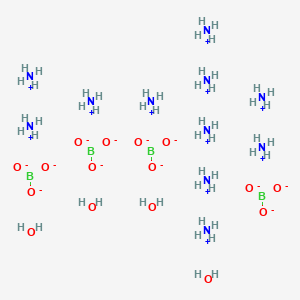
Undecaazanium;tetraborate;tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecaazanium tetraborate tetrahydrate is a chemical compound that consists of undecaazanium cations and tetraborate anions, with four water molecules of hydration. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecaazanium tetraborate tetrahydrate typically involves the reaction of undecaazanium salts with boric acid or borate salts in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Undecaazanium salt+Boric acid→Undecaazanium tetraborate tetrahydrate
Industrial Production Methods
Industrial production of undecaazanium tetraborate tetrahydrate involves large-scale reactions in reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and cooling cycles to promote crystallization. The resulting crystals are filtered, washed, and dried to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Undecaazanium tetraborate tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different borate species.
Reduction: It can be reduced to form lower oxidation state borates.
Substitution: The tetraborate anion can undergo substitution reactions with other anions or cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Higher oxidation state borates.
Reduction: Lower oxidation state borates.
Substitution: Various substituted borate compounds.
Scientific Research Applications
Undecaazanium tetraborate tetrahydrate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Investigated for its potential antibacterial properties and its role in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of undecaazanium tetraborate tetrahydrate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt bacterial cell membranes, leading to cell lysis and death. It also interacts with various biochemical pathways, affecting cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- Potassium tetraborate tetrahydrate
- Sodium tetraborate decahydrate
- Ammonium tetraborate tetrahydrate
Uniqueness
Undecaazanium tetraborate tetrahydrate is unique due to its specific cationic composition, which imparts distinct chemical and physical properties. Compared to other tetraborate compounds, it exhibits different solubility, reactivity, and biological activity profiles, making it suitable for specialized applications.
Properties
Molecular Formula |
B4H52N11O16- |
|---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
undecaazanium;tetraborate;tetrahydrate |
InChI |
InChI=1S/4BO3.11H3N.4H2O/c4*2-1(3)4;;;;;;;;;;;;;;;/h;;;;11*1H3;4*1H2/q4*-3;;;;;;;;;;;;;;;/p+11 |
InChI Key |
UEMHYQWJRUWFRN-UHFFFAOYSA-Y |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



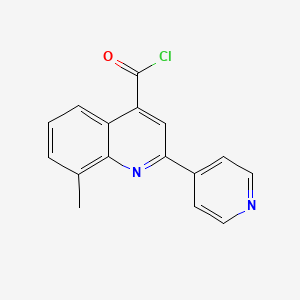
![1,2-Pyrrolidinedicarboxylic acid, 4-[[2-[4-(1-methylethoxy)phenyl]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-, 1-(1,1-dimethylethyl) ester, (2S,4R)-](/img/structure/B15133479.png)
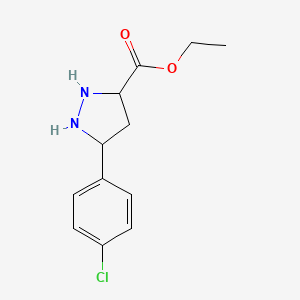
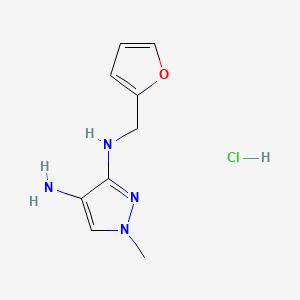
![[1-({[3-(2-acetylphenyl)-1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B15133509.png)

![5-bromo-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15133521.png)
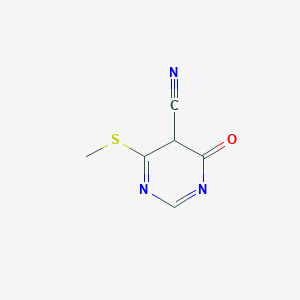
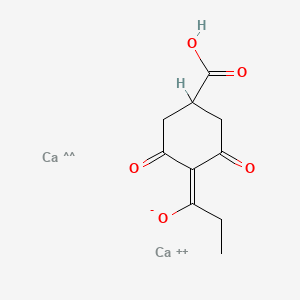
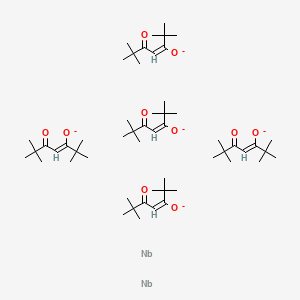
![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate](/img/structure/B15133551.png)
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B15133558.png)

